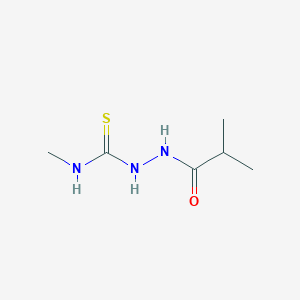![molecular formula C19H34N4 B6054349 4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6054349.png)
4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine, commonly known as SNC-80, is a highly selective agonist of the delta-opioid receptor. It is a synthetic compound that has been extensively researched for its potential therapeutic applications in pain management, addiction treatment, and mood disorders.
Mechanism of Action
SNC-80 works by selectively activating the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral and central nervous systems. Activation of the delta-opioid receptor by SNC-80 leads to the inhibition of neurotransmitter release, which results in the reduction of pain, drug-seeking behavior, and depressive symptoms.
Biochemical and Physiological Effects:
SNC-80 has been shown to have several biochemical and physiological effects. In animal models, SNC-80 has been shown to reduce the release of dopamine, which is a neurotransmitter that is involved in the reward pathway. SNC-80 has also been shown to increase the release of serotonin, which is a neurotransmitter that is involved in mood regulation. Additionally, SNC-80 has been shown to reduce the release of substance P, which is a neuropeptide that is involved in pain transmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of using SNC-80 in lab experiments is its high selectivity for the delta-opioid receptor, which allows for more precise and targeted studies. However, one limitation of using SNC-80 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research of SNC-80. One potential direction is the development of more selective delta-opioid receptor agonists that have fewer off-target effects. Another potential direction is the investigation of the role of the delta-opioid receptor in the development and maintenance of addiction and mood disorders. Additionally, the potential therapeutic applications of SNC-80 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, could also be explored.
Synthesis Methods
SNC-80 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of isobutylamine with 3-piperidinone to produce 1-isobutylpiperidine. The second step involves the reaction of 1-isobutylpiperidine with 1-ethyl-1H-imidazole-5-carboxaldehyde to produce 1-{[(1-ethyl-1H-imidazol-5-yl)methyl]amino}-3-pyrrolidin-1-ylpropane. The final step involves the reaction of 1-{[(1-ethyl-1H-imidazol-5-yl)methyl]amino}-3-pyrrolidin-1-ylpropane with 4-chlorobenzylpiperidine to produce SNC-80.
Scientific Research Applications
SNC-80 has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and mood disorders. In pain management, SNC-80 has been shown to be effective in reducing neuropathic pain in animal models. In addiction treatment, SNC-80 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In mood disorders, SNC-80 has been shown to have antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
4-[1-[(3-ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4/c1-4-23-15-20-11-19(23)14-22-10-7-18(13-22)17-5-8-21(9-6-17)12-16(2)3/h11,15-18H,4-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQBLMFLXZBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CN2CCC(C2)C3CCN(CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6054266.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-ethoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B6054277.png)
![2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054280.png)

![7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054288.png)
![2-[4-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B6054295.png)
![N-[3-(cyclopentyloxy)benzyl]-3-chromanamine](/img/structure/B6054302.png)
![ethyl {[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate](/img/structure/B6054319.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6054330.png)

![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B6054357.png)
![2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6054358.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6054377.png)